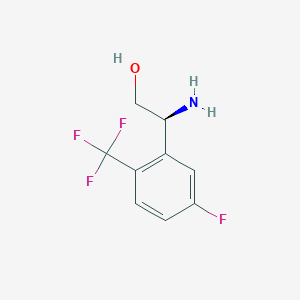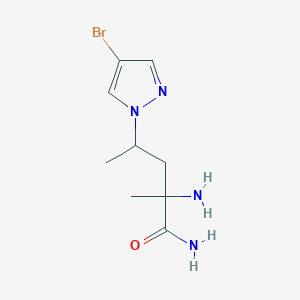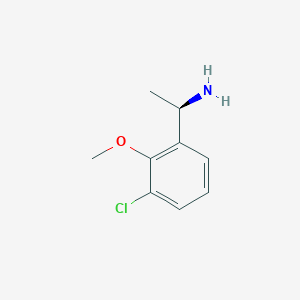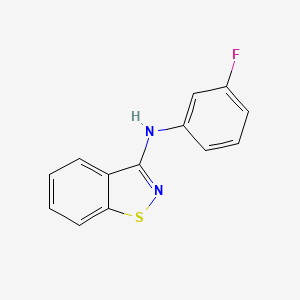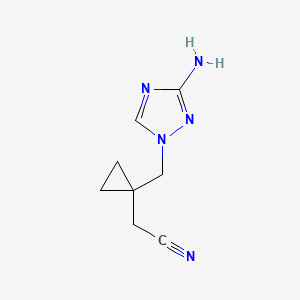![molecular formula C15H22N2 B13544961 [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: is a complex organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a benzyl-substituted pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Benzyl Substitution: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methanamine Attachment: Finally, the methanamine group is attached through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imine or oxime derivatives back to the amine form.
Cyclopropyl Ring Opening: The cyclopropyl ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Cyclopropyl Ring Opening: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Benzyl-substituted derivatives.
Cyclopropyl Ring Opening: Linear or branched amines.
Wissenschaftliche Forschungsanwendungen
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: can be compared with similar compounds such as:
[2-(1-Benzylpyrrolidin-2-yl)ethyl]amine: Similar structure but with an ethyl group instead of a cyclopropyl group.
[2-(1-Benzylpyrrolidin-2-yl)propyl]amine: Contains a propyl group instead of a cyclopropyl group.
[2-(1-Benzylpyrrolidin-2-yl)butyl]amine: Features a butyl group in place of the cyclopropyl group.
The uniqueness of This compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C15H22N2 |
|---|---|
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
[2-(1-benzylpyrrolidin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H22N2/c16-10-13-9-14(13)15-7-4-8-17(15)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
InChI-Schlüssel |
WOXUAMJUEQRFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3CC3CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
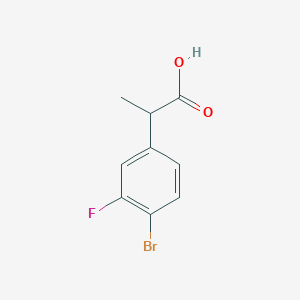
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

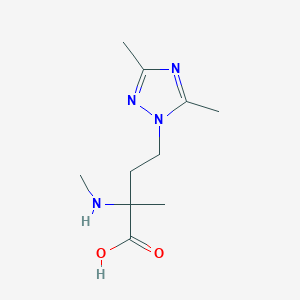
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)

